N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline
Description
N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is a synthetic aromatic amine featuring a benzyl moiety substituted with a 2-(2-ethoxyethoxy) group and an aniline ring modified with a tetrahydrofuranmethoxy substituent. This compound is commercially available for research purposes (e.g., sc-330597 from Santa Cruz Biotechnology at $284.00/500 mg) . Its design incorporates ether and furan-based substituents, which may influence solubility, bioavailability, and binding interactions in pharmacological or material science applications .
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-2-24-13-14-26-22-11-4-3-7-18(22)16-23-19-8-5-9-20(15-19)27-17-21-10-6-12-25-21/h3-5,7-9,11,15,21,23H,2,6,10,12-14,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOLLRRODJEBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is a complex organic compound with the molecular formula CHNO. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique structure that includes both ethoxy and tetrahydrofuran groups, which contribute to its distinctive chemical properties. The presence of these functional groups suggests potential interactions with biological targets, making it a subject of interest for further investigation.
The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, affecting pathways such as cell cycle regulation.
- Receptor Modulation : It could bind to various receptors, influencing signaling pathways that regulate cell growth and differentiation.
Study on Related Compounds
A study focusing on related compounds demonstrated that structural modifications could significantly influence biological activity. For instance, benzopsoralens with hydroxymethyl or diethylaminomethyl groups showed marked antiproliferative effects upon UVA activation . This highlights the importance of structural configuration in determining biological efficacy.
Comparison of Biological Activities
The following table summarizes the biological activities observed in compounds structurally related to this compound:
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : Replacement of the tetrahydrofuranmethoxy group with a heptyloxy chain (as in the heptyloxy analog) increases LogD significantly (~5.8 vs. ~3.2), enhancing lipophilicity .
- Electronic Effects : Fluorine substitution (e.g., in the 2-fluorobenzyl analog) may improve metabolic stability but reduces molecular weight and polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
